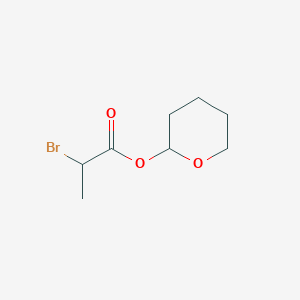
Propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester is a chemical compound known for its unique structure and properties It is an ester derivative of propanoic acid, where the hydrogen atom in the carboxyl group is replaced by a tetrahydro-2H-pyran-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester typically involves the esterification of 2-bromopropanoic acid with tetrahydro-2H-pyran-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters or acids.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-bromopropanoic acid and tetrahydro-2H-pyran-2-ol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used in anhydrous ether or tetrahydrofuran as the solvent.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include different esters or acids.
Hydrolysis: The major products are 2-bromopropanoic acid and tetrahydro-2H-pyran-2-ol.
Reduction: The major product is the corresponding alcohol.
科学的研究の応用
Propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Medicine: Research into its potential as a prodrug or a drug delivery agent is ongoing, given its ability to undergo hydrolysis and release active compounds.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The bromine atom in the compound can act as a leaving group, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions and applications. Additionally, the ester bond can be hydrolyzed to release the parent acid and alcohol, which can further participate in biochemical pathways.
類似化合物との比較
Similar Compounds
Propanoic acid, 2-bromo-, methyl ester: This compound is similar in structure but has a methyl group instead of the tetrahydro-2H-pyran-2-yl group.
Propanoic acid, 2-bromo-, ethyl ester: Similar to the methyl ester, but with an ethyl group.
2-Propenoic acid, tetrahydro-2H-pyran-2-yl ester: This compound has a similar ester group but with a propenoic acid backbone.
Uniqueness
Propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester is unique due to the presence of both the bromine atom and the tetrahydro-2H-pyran-2-yl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
特性
CAS番号 |
74266-26-5 |
|---|---|
分子式 |
C8H13BrO3 |
分子量 |
237.09 g/mol |
IUPAC名 |
oxan-2-yl 2-bromopropanoate |
InChI |
InChI=1S/C8H13BrO3/c1-6(9)8(10)12-7-4-2-3-5-11-7/h6-7H,2-5H2,1H3 |
InChIキー |
OHXMZRQPJYECOY-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OC1CCCCO1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-](/img/structure/B13925057.png)
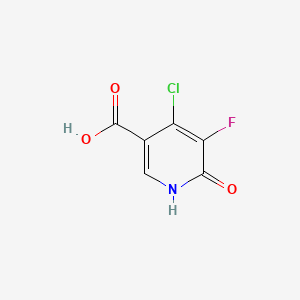
![Diphenyl[4-(trifluoromethyl)phenyl]phosphine](/img/structure/B13925061.png)
![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925079.png)

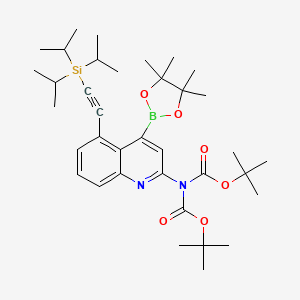
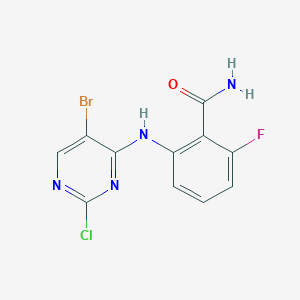
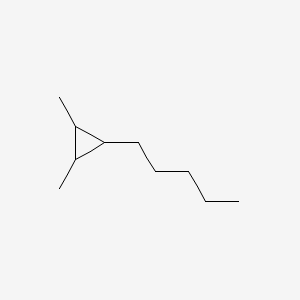
![2-Amino-7,7-dimethyl-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B13925098.png)
![1-(4-Methoxybutyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13925112.png)


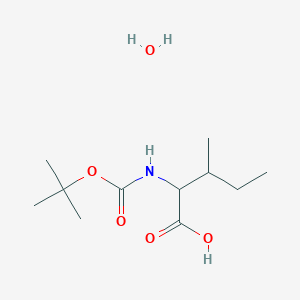
![Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)
